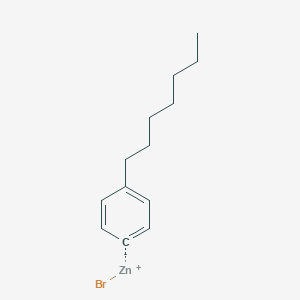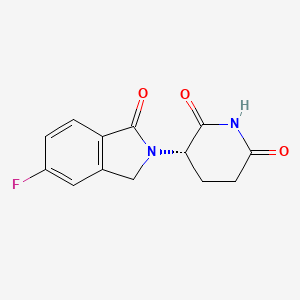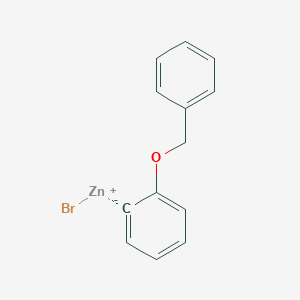
2-(BenZyloxy)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)phenylzinc bromide is an organozinc compound that has gained attention in organic synthesis due to its versatility and reactivity. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(Benzyloxy)phenylzinc bromide typically involves the reaction of 2-(benzyloxy)phenyl bromide with zinc in the presence of a suitable solvent. One common method is to use tetrahydrofuran (THF) as the solvent and to carry out the reaction under an inert atmosphere to prevent oxidation. The reaction is usually initiated by the addition of a small amount of iodine or a similar activator to facilitate the formation of the organozinc compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organozinc compound synthesis apply. Industrial production would likely involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)phenylzinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form benzyl alcohol derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions, with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) to facilitate the reaction.
Major Products
Oxidation: Phenols and quinones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various biaryl compounds, depending on the coupling partner used.
Applications De Recherche Scientifique
2-(Benzyloxy)phenylzinc bromide has several applications in scientific research:
Chemistry: It is widely used in organic synthesis for the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and materials science applications.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)phenylzinc bromide in cross-coupling reactions involves the formation of a palladium complex with the organozinc compound. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide coupling partner.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylzinc bromide: Similar in structure but lacks the benzyloxy group, making it less versatile in certain reactions.
2-(Benzyloxy)phenylmagnesium bromide: A Grignard reagent with similar reactivity but different handling and reactivity profiles.
2-(Benzyloxy)phenylboronic acid: Used in similar cross-coupling reactions but with different reaction conditions and catalysts.
Uniqueness
2-(Benzyloxy)phenylzinc bromide is unique due to its combination of the benzyloxy group and the organozinc moiety, providing a balance of reactivity and stability that is advantageous in various synthetic applications. Its ability to participate in a wide range of reactions under mild conditions makes it a valuable tool in organic synthesis.
Propriétés
Formule moléculaire |
C13H11BrOZn |
|---|---|
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
bromozinc(1+);phenylmethoxybenzene |
InChI |
InChI=1S/C13H11O.BrH.Zn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1-9H,11H2;1H;/q-1;;+2/p-1 |
Clé InChI |
FJHXJNXLVDNZPD-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC=[C-]2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((Perfluoropropan-2-yI)thio)benZo[d]isothiaZol-3(2H)-one 1,1-dioxide](/img/structure/B14895519.png)
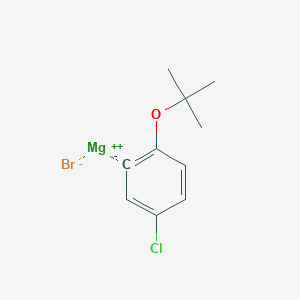

![(2'-(1-([1,1'-Biphenyl]-4-yl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14895540.png)
![7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14895547.png)
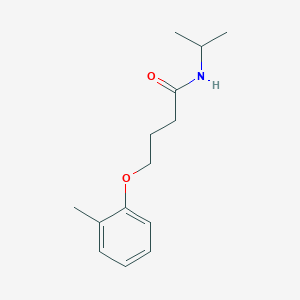
![n-Cyclopropyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)acetamide](/img/structure/B14895553.png)
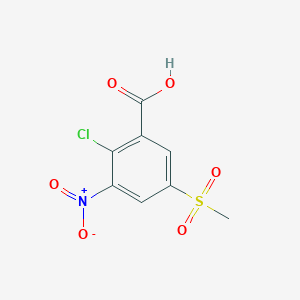
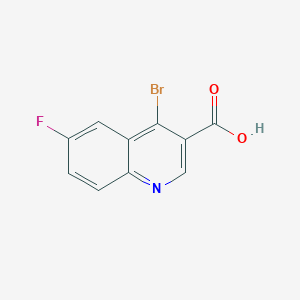
![Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B14895568.png)
![n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide](/img/structure/B14895575.png)
